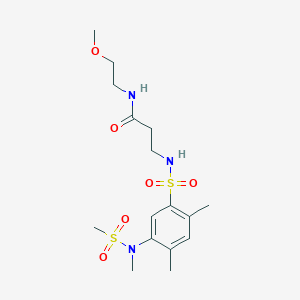

3-(2,4-dimethyl-5-(N-methylmethylsulfonamido)phenylsulfonamido)-N-(2-methoxyethyl)propanamide

Description

This compound is a sulfonamide derivative featuring a propanamide backbone substituted with a 2,4-dimethyl-5-(N-methylmethylsulfonamido)phenylsulfonamido group and a 2-methoxyethyl moiety. Its structure combines dual sulfonamide functionalities, which are commonly associated with biological activities such as enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) and receptor modulation . The presence of methyl groups at the 2- and 4-positions of the phenyl ring may confer steric and electronic effects that influence binding affinity and metabolic stability .

Properties

IUPAC Name |

3-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N-(2-methoxyethyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O6S2/c1-12-10-13(2)15(11-14(12)19(3)26(5,21)22)27(23,24)18-7-6-16(20)17-8-9-25-4/h10-11,18H,6-9H2,1-5H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMIQUQKVYFACI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N(C)S(=O)(=O)C)S(=O)(=O)NCCC(=O)NCCOC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2,4-dimethyl-5-(N-methylmethylsulfonamido)phenylsulfonamido)-N-(2-methoxyethyl)propanamide represents a class of sulfonamide derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Sulfonamide Core : The sulfonamide group is known for its antibacterial properties.

- Dimethyl and Methoxy Substituents : These groups may influence the compound's solubility and interaction with biological targets.

- Propanamide Linkage : This moiety is often associated with various biological activities, including anti-inflammatory effects.

Molecular Formula and Weight

- Molecular Formula : C₁₅H₁₈N₂O₄S₂

- Molecular Weight : 358.44 g/mol

Antibacterial Activity

Sulfonamides are primarily recognized for their antibacterial properties. Research has shown that compounds within this class can inhibit bacterial growth by interfering with folic acid synthesis, a vital metabolic pathway in bacteria.

- Mechanism of Action : The compound likely inhibits dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria. This inhibition leads to a decrease in nucleotide synthesis, ultimately hindering bacterial proliferation.

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Study: In Vitro Analysis

A study evaluated the cytotoxic effects of various sulfonamide derivatives, including the compound , on different cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15.2 | Induction of apoptosis |

| A549 (Lung Cancer) | 12.8 | Inhibition of cell proliferation |

| MCF-7 (Breast Cancer) | 10.5 | Cell cycle arrest at G2/M phase |

The results suggest that the compound has significant potential as an anticancer agent, particularly against lung and breast cancer cell lines.

Anti-inflammatory Activity

The compound may also exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This property is crucial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

In Vivo Studies

In vivo studies involving animal models have demonstrated the efficacy of sulfonamide derivatives in reducing tumor size and improving survival rates in cancer-bearing mice. The administration of the compound resulted in:

- Tumor Reduction : A significant decrease in tumor volume compared to control groups.

- Survival Rate Improvement : Enhanced survival rates were observed in treated groups.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of the compound is essential for its development as a therapeutic agent. Preliminary studies indicate:

- Absorption : Rapid absorption post-administration.

- Metabolism : Liver metabolism with potential active metabolites.

- Toxicity Profile : Low toxicity observed at therapeutic doses, though further studies are needed to confirm safety profiles.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons

Pharmacological and Functional Insights

- Enzyme Inhibition : The dual sulfonamido groups in the target compound may target enzymes like carbonic anhydrase or proteases, similar to Mefluidide’s role in membrane protection under acidic conditions .

- Solubility vs. Bioavailability : The methoxyethyl group in the target compound likely improves aqueous solubility compared to purely aromatic analogs (e.g., Compound 50 in ), though this may reduce membrane permeability .

- In contrast, Mefluidide’s trifluoromethyl group is electron-withdrawing, altering binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.